Methylthietan-3-yl-D-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthietan-3-yl-D-alaninate is a chemical compound with the molecular formula C7H13NO2S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylthietan-3-yl-D-alaninate typically involves the reaction of thietane derivatives with alanine. One common method includes the use of methylthietan-3-ylmethanol as a starting material. This compound undergoes esterification with D-alanine under acidic conditions to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methylthietan-3-yl-D-alaninate can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Methylthietan-3-yl-D-alaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methylthietan-3-yl-D-alaninate involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methylthietan-3-yl-D-alaninate can be compared with other similar compounds, such as:
Methyl 3-(tetrahydro-2H-pyran-4-yl)-D-alaninate: This compound has a similar structure but contains a tetrahydropyran ring instead of a thietane ring.
Methyl L-phenylalaninate: This compound contains a phenyl group instead of a thietane ring.
Uniqueness
The presence of the thietane ring in this compound imparts unique chemical and biological properties. This ring structure is less common and can lead to distinct reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C7H13NO2S |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl (2R)-2-(thietan-3-ylamino)propanoate |
InChI |
InChI=1S/C7H13NO2S/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
OEQWUDICBDATEB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)NC1CSC1 |
Canonical SMILES |
CC(C(=O)OC)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.